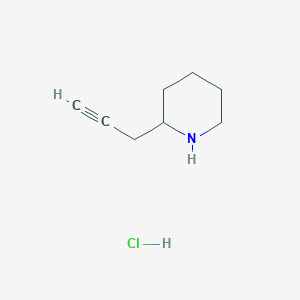

2-(Prop-2-yn-1-yl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Prop-2-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Prop-2-yn-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

2-(Prop-2-yn-1-yl)piperidine hydrochloride is a versatile small molecule scaffold in medicinal chemistry. Its unique structure allows for modifications that can lead to novel therapeutic agents. Interaction studies primarily focus on its binding affinity with biological targets such as neurotransmitter receptors, enzymes, or other cellular targets. These studies are essential for understanding the pharmacodynamics and potential side effects associated with this compound.

cis- and trans-1-propargyl-4-styrylpiperidines have demonstrated potential as selective inhibitors of monoamine oxidases (MAOs) . The resurgence of interest in MAOs has been fueled by recent correlations of this enzymatic activity with cardiovascular, neurological, and oncological disorders . Research has increased into selective MAO-A and MAO-B inhibitors . While the cis isomers are potent human MAO-A inhibitors, the trans analogues selectively target only the MAO-B isoform . The selective inhibition of the MAO-A and MAO-B isoforms was confirmed ex vivo in mouse brain homogenates, and additional in vivo studies in mice show the therapeutic potential of 1-propargyl-4-styrylpiperidines for central nervous system and as add-on therapy to levodopa in advanced forms of Parkinson’s disease .

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Different position of alkyne substitution |

| 4-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Varying substituent position affecting reactivity |

| Methyl 2-(prop-2-yne)-piperidine | Methylated variant | Addition of methyl group alters solubility |

Mécanisme D'action

The mechanism of action of 2-(Prop-2-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. The prop-2-yn-1-yl group plays a crucial role in its activity, influencing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(prop-2-yn-1-yl)piperidine-3-carboxylate hydrochloride: This compound has a similar structure but contains a carboxylate group instead of a simple piperidine ring.

Other Piperidine Derivatives: Various piperidine derivatives with different substituents on the nitrogen atom or the ring itself can be compared to 2-(Prop-2-yn-1-yl)piperidine hydrochloride.

Uniqueness

This compound is unique due to the presence of the prop-2-yn-1-yl group, which imparts specific chemical and biological properties. This group allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions that are not possible with other piperidine derivatives .

Activité Biologique

2-(Prop-2-yn-1-yl)piperidine hydrochloride is a piperidine derivative characterized by its unique alkyne substitution, which contributes to its biological activity. The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.

The molecular formula of this compound is C9H14ClN with a molecular weight of approximately 173.67 g/mol. The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

Structural Representation

- InChI Code :

InChI=1S/C9H14ClN/c1-2-3-8-10-4-6-9(10)7-5-8;/h1,8H,3-7H2;1H - SMILES Notation :

C#CCN1CCC(CC1)C(=O)O.Cl

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism.

Enzyme Inhibition

Research indicates that derivatives of piperidine can selectively inhibit MAO-A and MAO-B isoforms. For instance, studies on structurally related compounds have shown that certain piperidine derivatives exhibit significant inhibitory activity against these enzymes, which are linked to various neurological disorders such as depression and Parkinson's disease .

| Compound | Enzyme Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1-Propargyl-4-styrylpiperidine | MAO-A | 18.5 | Selective |

| 1-Propargyl-4-styrylpiperidine | MAO-B | 5.0 | Selective |

The selectivity of these compounds suggests that modifications in the piperidine structure can lead to distinct pharmacological profiles.

Study on Stereoselective Activity

A notable study focused on the stereoselective inhibition of MAOs by cis/trans isomers of propargyl-piperidines. The cis isomers were found to be potent inhibitors of MAO-A, while trans isomers selectively inhibited MAO-B. This finding underscores the importance of stereochemistry in designing effective inhibitors for therapeutic applications .

Antimicrobial Activity

In addition to enzyme inhibition, preliminary investigations into the antimicrobial properties of piperidine derivatives have shown promising results. A study evaluated various piperidine-based compounds for their antibacterial and antifungal activities against several pathogens. The results indicated that some derivatives exhibited significant antimicrobial effects, particularly against Gram-positive bacteria .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings highlight the potential dual functionality of compounds like this compound in both antimicrobial and neuropharmacological contexts.

Research Findings

Recent studies have explored the binding affinity of this compound with various receptors and enzymes, providing insights into its pharmacodynamics:

- Binding Affinity Studies : Preliminary data suggest that this compound interacts with neurotransmitter receptors, which may influence mood and cognitive functions.

- Pharmacokinetics : In vitro solubility tests indicated good solubility profiles, which are critical for bioavailability in therapeutic applications .

Propriétés

IUPAC Name |

2-prop-2-ynylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-5-8-6-3-4-7-9-8;/h1,8-9H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVKYOLRCZJPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.